molecular formula C24H24N4O6S B2614808 7-butyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111992-76-7

7-butyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2614808
CAS No.: 1111992-76-7
M. Wt: 496.54
InChI Key: YHXRFABMRURYSE-UHFFFAOYSA-N
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Description

7-Butyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a structurally complex heterocyclic compound featuring a quinazolinone core fused with a [1,3]dioxolo moiety. Key substituents include a butyl chain at position 7, a sulfanyl-linked 1,2,4-oxadiazole group at position 6, and a 3,5-dimethoxyphenyl substituent on the oxadiazole ring. The oxadiazole ring and dimethoxyphenyl group may enhance electronic interactions with biological targets, while the butyl chain likely influences lipophilicity and membrane permeability.

Properties

IUPAC Name

7-butyl-6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S/c1-4-5-6-28-23(29)17-10-19-20(33-13-32-19)11-18(17)25-24(28)35-12-21-26-22(27-34-21)14-7-15(30-2)9-16(8-14)31-3/h7-11H,4-6,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXRFABMRURYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-butyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of appropriate precursors under acidic conditions.
  • Sulfanylation: The introduction of the sulfanyl group is critical for enhancing biological activity.
  • Cyclization to Quinazolinone Structure: This step finalizes the formation of the quinazolinone core.

Scientific Research Applications

The compound has shown promise in several research areas:

Antimicrobial Activity

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety enhances this activity by improving binding affinity to microbial targets. Studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Quinazolinone derivatives are known for their ability to inhibit key enzymes involved in cancer cell proliferation. The specific structure of this compound may allow it to target multiple pathways involved in tumor growth and metastasis. Preliminary studies suggest its efficacy against certain cancer cell lines .

Anti-inflammatory Properties

Compounds with similar structural features have been evaluated for their anti-inflammatory effects. The presence of methoxy groups and other substituents can modulate inflammatory responses by interacting with cellular signaling pathways .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is particularly relevant in drug design. Its interactions with specific enzymes could lead to the development of new therapeutic agents targeting diseases such as diabetes and hypertension .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antibacterial Studies: A study published in GSC Biological and Pharmaceutical Sciences evaluated various quinazolinone derivatives for their antibacterial activity against multiple strains. Results indicated that modifications to the core structure significantly influenced efficacy .
  • Anticancer Research: Another investigation focused on quinazolinone derivatives demonstrated their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cells .
  • Inflammation Models: Research on similar compounds assessed their effectiveness in reducing inflammation in animal models, showing promising results that warrant further exploration .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AModerateHighLow
Compound BHighModerateModerate
7-butyl...HighHighHigh

Mechanism of Action

The mechanism of action of 7-butyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Key Observations :

  • The butyl chain in the target compound increases lipophilicity (LogP ~3.8) compared to methyl (LogP ~2.1) but reduces solubility. This aligns with trends in alkyl chain effects on pharmacokinetics .
  • The 1,2,4-oxadiazole group, compared to 1,3,4-oxadiazole or phenylsulfanyl, may enhance electron-withdrawing effects, improving target binding via dipole interactions.

Electronic and Geometric Considerations

Compounds with isoelectronic or isostructural features often exhibit similar reactivity. However, as noted in cluster chemistry studies, "isovalency" (similar valence electrons) without matching geometry leads to divergent properties . For example:

  • The 3,5-dimethoxyphenyl group provides electron-donating methoxy substituents, which could enhance π-π stacking compared to non-substituted phenyl groups.

Physicochemical Properties

  • Solubility : The dimethoxyphenyl and dioxolo groups may reduce aqueous solubility compared to hydroxylated analogues.
  • Stability : The oxadiazole ring’s resistance to hydrolysis could improve half-life relative to ester-containing compounds.

Biological Activity

The compound 7-butyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has been synthesized for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a quinazolinone core structure with a butyl group and a 1,2,4-oxadiazole moiety. The inclusion of the dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and quinazolinone structures exhibit various biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of the compound are summarized below.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cell Line Studies : Compounds similar to the one have shown promising results against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using MTT assays. These studies indicate that oxadiazole derivatives can inhibit cell proliferation effectively .
CompoundCell LineIC50 (µM)Reference
7aMCF-712
7bA54915
7cDU-14510

Antimicrobial Activity

The antimicrobial activity of oxadiazole derivatives has also been documented. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways:

  • Bacterial Strains Tested : Compounds have been evaluated against both Gram-positive and Gram-negative bacteria. Results indicate significant bactericidal effects particularly against resistant strains like MRSA .
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines such as L929 demonstrated that while some oxadiazole derivatives exhibited cytotoxic effects at higher concentrations, others showed minimal toxicity or even enhanced viability at lower doses .

CompoundConcentration (µM)Viability (%) after 48hReference
2510068
2950127

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The structure allows for potential inhibition of enzymes involved in cancer progression and inflammation.
  • Gene Expression Modulation : The oxadiazole moiety may influence gene expression related to cell survival and apoptosis.

Case Studies

Recent studies have explored the synthesis and evaluation of similar compounds:

  • Synthesis of Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives linked to fluorouracil and evaluated their anticancer activity against multiple human cancer cell lines. Results indicated that certain derivatives exhibited superior activity compared to standard treatments .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between these compounds and target proteins involved in cancer pathways, supporting their potential therapeutic applications .

Q & A

Q. How can researchers address reproducibility issues in synthetic yields across labs?

  • Answer : Standardize protocols using:
  • Open-source ELNs : Share detailed reaction metadata (e.g., stir rate, humidity) .
  • Round-robin testing : Collaborate across institutions to identify critical variables (e.g., reagent lot variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.